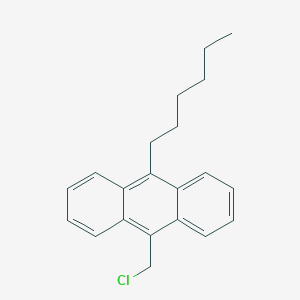![molecular formula C11H15NO6S B14214245 S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine CAS No. 832151-76-5](/img/structure/B14214245.png)
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxymethoxy groups and an L-cysteine moiety, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine typically involves the reaction of 2,5-dihydroxybenzaldehyde with L-cysteine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxymethoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine include:
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, known for their antioxidant properties.
Uniqueness
This compound is unique due to its combination of a phenyl ring with hydroxymethoxy groups and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
832151-76-5 |
|---|---|
Formule moléculaire |
C11H15NO6S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[2,5-bis(hydroxymethoxy)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO6S/c12-8(11(15)16)4-19-10-3-7(17-5-13)1-2-9(10)18-6-14/h1-3,8,13-14H,4-6,12H2,(H,15,16)/t8-/m0/s1 |
Clé InChI |
CNGHAXNLKUHKPR-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OCO)SC[C@@H](C(=O)O)N)OCO |
SMILES canonique |
C1=CC(=C(C=C1OCO)SCC(C(=O)O)N)OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


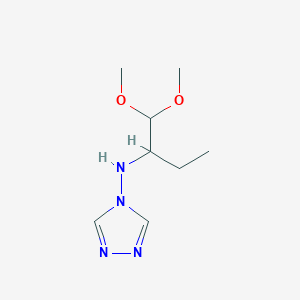
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
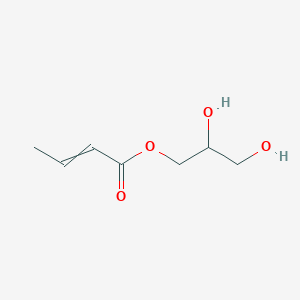
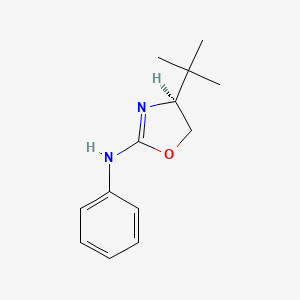
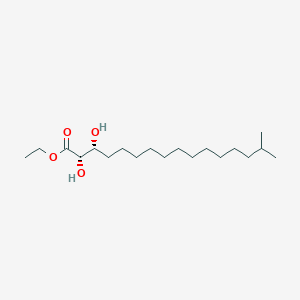
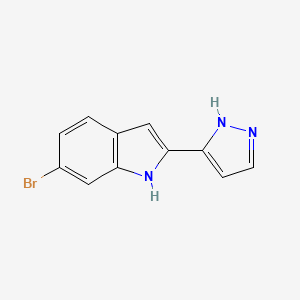
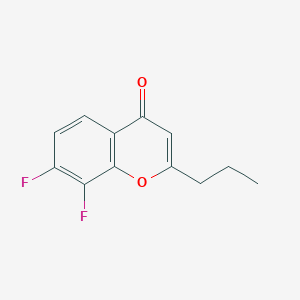
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
